The compound is identified by the CAS number 121041-62-1 and is categorized as a pyridazinamine derivative. Pyridazines are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular derivative features a thioether linkage with a methoxyphenyl group, enhancing its pharmacological properties. The synthesis and characterization of this compound have been documented in various scientific studies, emphasizing its relevance in pharmaceutical research .
The synthesis of 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio] typically involves several steps that can include nucleophilic substitution reactions and the introduction of functional groups.
The molecular structure of 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio] can be analyzed using techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy.
3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio] participates in various chemical reactions that modify its structure and enhance its biological activity.
The mechanism of action for 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio] primarily involves its interaction with specific biological targets.
Understanding the physical and chemical properties of 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio] is essential for predicting its behavior in biological systems.
3-Pyridazinamine, 6-[[[4-methoxyphenyl)methyl]thio] has potential applications across various fields:
The compound 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- represents a structurally specialized pyridazine derivative characterized by two critical pharmacophores: a thioether-linked benzyl group and a para-methoxyphenyl moiety. While the exact CAS registry number for this specific compound is not available in the surveyed literature, its structural framework aligns closely with documented pyridazinamine analogs such as 3-amino-6-(4-methoxyphenyl)pyridazine (CAS 4776-87-8) [1]. The systematic name follows IUPAC conventions, emphasizing the core pyridazine ring aminated at position 3 and substituted at position 6 with a [(4-methoxyphenyl)methyl]thio group. This nomenclature precisely defines the connectivity—the thioether bridge (-S-CH₂-) links the heterocycle to the 4-methoxyphenyl ring. Alternative naming reflects this substitution pattern, sometimes termed 6-[(4-methoxybenzyl)thio]pyridazin-3-amine to highlight the benzyl-thioether linkage [3].
Table 1: Chemical Identification of 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-
Property | Value/Descriptor |
---|---|
Systematic Name | 6-[[(4-Methoxyphenyl)methyl]thio]pyridazin-3-amine |
Common Synonyms | 6-[(4-Methoxybenzyl)thio]pyridazin-3-amine |
Molecular Formula | C₁₂H₁₃N₃OS |
Molecular Weight | 247.32 g/mol |
Core Structure | 3-Aminopyridazine with thioether at C6 |
Key Fragments | Methoxyphenyl, benzylthio, pyridazinamine |
The molecular formula C₁₂H₁₃N₃OS (MW 247.32 g/mol) indicates a compact yet highly functionalized heterocycle. Structural analysis reveals three key features: (1) the electron-donating 3-amino group on the pyridazine ring, enhancing hydrogen-bonding capacity; (2) the thioether linker (-S-), imparting conformational flexibility and moderate lipophilicity; and (3) the 4-methoxyphenyl terminus, contributing aromatic π-electron density and methoxy-mediated polarity. This architecture resembles bioactive pyridazines like the GABA antagonist gabazine, where analogous 3-amino-6-aryl substitutions confer target affinity [1] [3]. The thioether’s role as a metabolically stable bioisostere further differentiates it from oxygen or methylene-linked analogs.
Pyridazine derivatives emerged as privileged scaffolds in medicinal chemistry during the mid-20th century, with 3-aminopyridazine serving as a foundational pharmacophore. Early exploration focused on simple alkyl/aryl derivatives, exemplified by compounds like 3-amino-6-methylpyridazine (studied as early as the 1960s) and 3-amino-6-chloropyridazine (CAS 5469-69-2), a versatile intermediate for nucleophilic substitution [4] [6]. The latter enabled efficient synthesis of methoxy analogs such as 3-amino-6-methoxypyridazine (CAS 7252-84-8), which demonstrated enhanced physicochemical profiles over chloro precursors [8]. This era established pyridazines as electron-deficient diazines capable of unique dipole interactions and hydrogen bonding, distinguishing them from pyrimidines or pyrazines.
A transformative advancement occurred in the 1980s with the development of gabazine (SR 95531), a selective GABAₐ receptor antagonist derived from 6-(4-methoxyphenyl)-3-pyridazinamine (CAS 4776-87-8) [1] [3]. Researchers at Sanofi synthesized this compound by strategically incorporating a para-methoxyphenyl group at C6 of the pyridazine ring. This modification crucially enhanced binding affinity at GABAergic sites compared to simpler phenyl derivatives, demonstrating the value of methoxyaryl substitution. Gabazine’s success validated 3-aminopyridazines as CNS-targeting scaffolds and accelerated diversification efforts.
Table 2: Key Historical Milestones in Bioactive Pyridazinamine Development
Time Period | Development | Significance |
---|---|---|
1960s-1970s | Synthesis of 3-amino-6-halopyridazines | Provided versatile intermediates for nucleophilic displacement (e.g., alkoxy, arylthio) |
1980s | Development of GABA antagonist SR 95103/Gabazine | Demonstrated 6-aryl-3-aminopyridazines as potent, selective GABAₐ receptor ligands |
1990s-2000s | Exploration of thioether-linked variants | Leveraged thioether bridges to optimize pharmacokinetics and receptor interactions |
2010s-Present | Structural diversification (e.g., Relugolix analogs) | Applied advanced heterocyclic synthesis to pyridazines for oncology/endocrinology |
The introduction of thioether linkages marked the next evolutionary phase, drawing inspiration from sulfur-containing bioactive molecules like methomyl oxime (utilizing methylthioacetaldoxime intermediates) [7]. Incorporating -S- bridges between pyridazines and aryl systems enhanced conformational freedom and fine-tuned electronic properties. Modern innovations leverage cross-coupling and heterocyclization to access complex derivatives like the title compound, reflecting ongoing efforts to exploit pyridazine’s unique pharmacology [3] [8].
The thioether bridge [-S-CH₂-] in 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- is a critical design element conferring distinct advantages over oxygen or methylene analogs. Thioethers exhibit:
In pyridazine derivatives, this linker has proven instrumental in balancing target engagement and bioavailability. For example, replacing oxygen with sulfur in GABAergic pyridazines improved blood-brain barrier penetration while retaining nanomolar receptor affinity [3]. The benzylthio moiety specifically provides a sterically unencumbered tether, allowing the methoxyphenyl group to access deep hydrophobic pockets.
The 4-methoxyphenyl substituent delivers complementary functionality:
Table 3: Electronic and Steric Contributions of Key Substituents
Substituent | Electronic Effect | Steric Role | Biological Impact |
---|---|---|---|
3-Amino (pyridazine) | Strong σ-donation, H-bonding | Minimal | Anchors receptor H-bonding (e.g., GABAₐ β-subunit) |
Thioether (-S-CH₂-) | Weak polarization, polarizable | Flexible linker (∼110° dihedral) | Enhances membrane permeability; stabilizes binding |
4-Methoxyphenyl | +M resonance, moderate -I | Planar aromatic system | Engages hydrophobic pockets; improves selectivity |
Combined, these substituents exemplify rational drug design: the methoxyphenyl-thioether unit acts as a "spacer-arm" that positions the aryl ring for optimal target engagement, while the 3-amine anchors the heterocycle. This synergy is evident in gabazine analogs, where altering the methoxy group to hydrogen or bulkier alkoxy significantly reduced GABAₐ affinity [1] [3]. The title compound thus embodies iterative medicinal chemistry—leveraging historical insights into pyridazine bioactivity while exploiting modern biophysical principles to refine molecular properties.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0